molecular formula C11H16BrN3OS B2750108 5-bromo-2-(methylsulfanyl)-N-pentylpyrimidine-4-carboxamide CAS No. 2094217-78-2

5-bromo-2-(methylsulfanyl)-N-pentylpyrimidine-4-carboxamide

Cat. No.: B2750108
CAS No.: 2094217-78-2
M. Wt: 318.23
InChI Key: FTNPQORMPVDCNT-UHFFFAOYSA-N
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Description

5-bromo-2-(methylsulfanyl)-N-pentylpyrimidine-4-carboxamide is a synthetic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of a bromine atom at the 5th position, a methylsulfanyl group at the 2nd position, and a pentyl group attached to the carboxamide moiety at the 4th position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(methylsulfanyl)-N-pentylpyrimidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Bromination: Introduction of the bromine atom at the 5th position of the pyrimidine ring using bromine or a brominating agent in the presence of a suitable solvent.

    Methylsulfanylation: Introduction of the methylsulfanyl group at the 2nd position through a nucleophilic substitution reaction using a methylsulfanyl donor.

    Carboxamidation: Formation of the carboxamide group at the 4th position by reacting the intermediate with pentylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-(methylsulfanyl)-N-pentylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles (amines, thiols) in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted pyrimidine derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-bromo-2-(methylsulfanyl)-N-pentylpyrimidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-2-(methylsulfanyl)-N-pentylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. The bromine and methylsulfanyl groups may contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may modulate biological pathways by inhibiting or activating these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-(methylsulfanyl)pyrimidine: Lacks the carboxamide and pentyl groups.

    2-(methylsulfanyl)-N-pentylpyrimidine-4-carboxamide: Lacks the bromine atom.

    5-bromo-N-pentylpyrimidine-4-carboxamide: Lacks the methylsulfanyl group.

Uniqueness

5-bromo-2-(methylsulfanyl)-N-pentylpyrimidine-4-carboxamide is unique due to the combination of the bromine, methylsulfanyl, and pentyl groups on the pyrimidine ring. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

5-bromo-2-methylsulfanyl-N-pentylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3OS/c1-3-4-5-6-13-10(16)9-8(12)7-14-11(15-9)17-2/h7H,3-6H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNPQORMPVDCNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=NC(=NC=C1Br)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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